

Elucidation of Tofacitinib's Alcohol Metabolite (M2): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tofacitinib metabolite-1*

Cat. No.: *B15589286*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Tofacitinib M2, a key alcohol metabolite of the Janus kinase (JAK) inhibitor, Tofacitinib. Tofacitinib is a pivotal therapeutic agent in the management of autoimmune diseases, and a thorough understanding of its metabolic fate is crucial for safety and efficacy assessments. This document details the metabolic pathway leading to M2, the analytical techniques employed for its identification and characterization, and the underlying signaling pathways of the parent drug.

Introduction to Tofacitinib Metabolism

Tofacitinib undergoes extensive metabolism primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor and CYP2C19 playing a minor role.^[1] In humans, Tofacitinib is metabolized into several metabolites, with the parent drug accounting for the majority of the circulating radioactivity.^{[1][2]} The identified metabolites are generally present in low concentrations, each constituting less than 10% of the total circulating radioactivity in plasma.^{[1][2]} The primary metabolic pathways include N-demethylation, oxidation of the piperidine and pyrrolopyrimidine rings, and oxidation of the piperidine ring side chain.^{[1][3]}

Formation and Structure of Tofacitinib M2

Tofacitinib M2 is an alcohol metabolite formed through a metabolic cascade involving the oxidative loss of the nitrile group from the parent molecule. The proposed mechanism suggests an initial P450-mediated oxidation at the α -carbon to the nitrile, leading to the formation of an

unstable cyanohydrin intermediate.[\[4\]](#) This intermediate then loses the nitrile group to form a geminal diol metabolite (MX), which is subsequently reduced to the stable alcohol metabolite, M2.[\[4\]](#)

The chemical structure of Tofacitinib M2 is 2-hydroxy-1-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]ethanone.

Quantitative Analysis of Tofacitinib M2

While precise quantitative data for the in vivo or in vitro formation of Tofacitinib M2 is not extensively available in public literature, studies on the overall metabolism of Tofacitinib indicate that all metabolites, including M2, are minor components. In human plasma, each of the eight identified metabolites accounts for less than 8% of the total circulating radioactivity.[\[1\]](#)

Table 1: Summary of Tofacitinib M2 Physicochemical and Metabolic Data

Parameter	Value	Reference
IUPAC Name	2-hydroxy-1-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]ethanone	
Molecular Formula	C ₁₅ H ₂₁ N ₅ O ₂	
Molecular Weight	303.36 g/mol	
Metabolic Pathway	Oxidation and loss of nitrile group, followed by reduction	[4]
Relative Abundance	< 8% of total circulating radioactivity	[1]
Key Enzymes	CYP450, Aldo-keto reductase 1C1, Aldehyde oxidase	[4]

Table 2: Spectral Data for Tofacitinib M2 (Hypothetical Representation)

Note: Specific experimental MS/MS fragmentation and NMR chemical shift data for Tofacitinib M2 are not publicly available. The following table is a representative illustration of the type of data required for full structure elucidation.

Analytical Technique	Parameter	Expected Observation
High-Resolution Mass Spectrometry (HRMS)	$[M+H]^+$	Expected m/z value corresponding to the exact mass of the protonated molecule.
Tandem Mass Spectrometry (MS/MS)	Major Fragment Ions	Fragments corresponding to the loss of the hydroxyacetyl group, cleavage of the piperidine ring, and fragmentation of the pyrrolopyrimidine core.
^1H NMR Spectroscopy	Chemical Shifts (δ)	Signals corresponding to the protons of the pyrrolopyrimidine ring, piperidine ring, methyl groups, and the newly formed hydroxymethyl group.
^{13}C NMR Spectroscopy	Chemical Shifts (δ)	Signals corresponding to the carbon atoms of the pyrrolopyrimidine and piperidine rings, as well as the carbonyl and hydroxymethyl carbons.

Experimental Protocols for Structure Elucidation

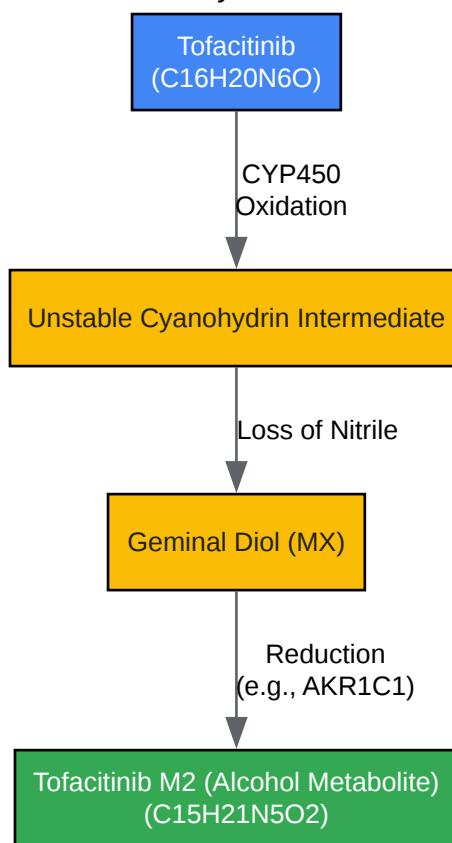
The definitive identification and structural confirmation of Tofacitinib M2 would necessitate a combination of advanced analytical techniques. Below are detailed methodologies representative of the experiments required.

In Vitro Metabolism Studies

- Objective: To generate Tofacitinib metabolites, including M2, in a controlled environment.
- Methodology:
 - Incubation: Tofacitinib is incubated with human liver microsomes (HLM) or S9 fractions, which contain a rich complement of drug-metabolizing enzymes.[3][5] The incubation mixture typically includes a NADPH-regenerating system to support CYP450 activity.[5]
 - Sample Preparation: Following incubation, the reaction is quenched, and the mixture is processed to remove proteins and other interfering substances. This often involves protein precipitation with a cold organic solvent (e.g., acetonitrile) followed by centrifugation.[6]
 - Analysis: The supernatant is then analyzed by LC-MS/MS to detect and identify the metabolites formed.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

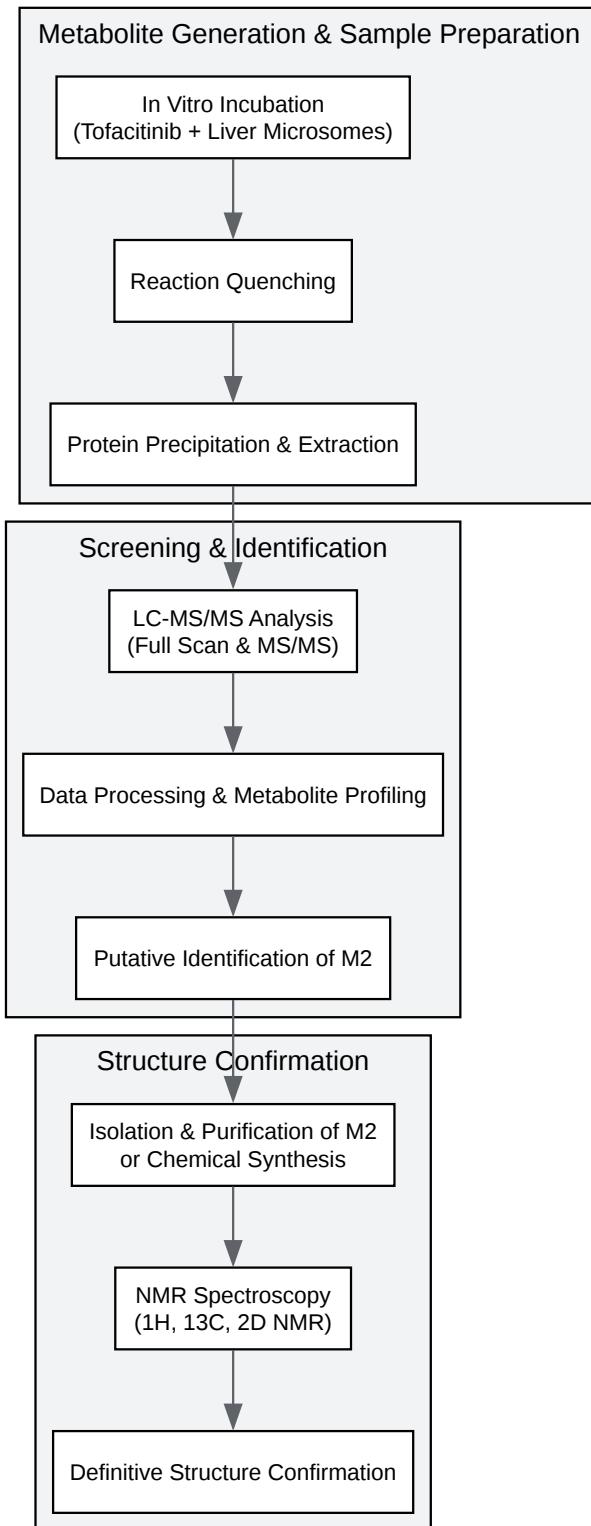
- Objective: To separate, detect, and obtain mass spectral data for Tofacitinib and its metabolites.
- Methodology:
 - Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a reversed-phase C18 column is used for the separation of Tofacitinib and its metabolites.[6][7] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic modifier (e.g., acetonitrile) is typically employed.[7]
 - Mass Spectrometric Detection: The eluent from the LC system is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Data is acquired in both full scan mode to determine the accurate mass of the metabolites and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.[3]


Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To obtain detailed structural information for the definitive confirmation of the M2 structure.
- Methodology:
 - Sample Preparation: The M2 metabolite needs to be isolated and purified from the in vitro metabolism incubates or synthesized as a reference standard.
 - NMR Analysis: The purified sample is dissolved in a suitable deuterated solvent, and a suite of NMR experiments are performed, including ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC. These experiments provide information on the proton and carbon environments, proton-proton and proton-carbon correlations, which are essential for unambiguously assigning the chemical structure.

Visualizations

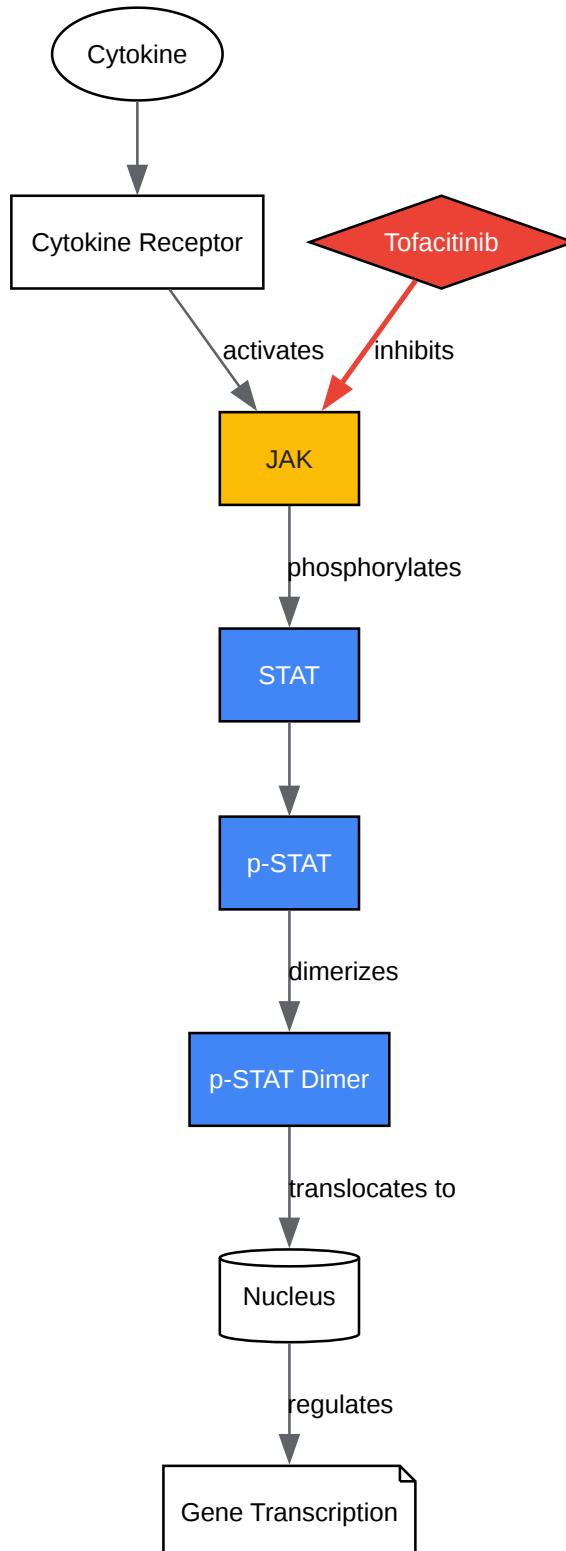
Tofacitinib Metabolism to M2


Metabolic Pathway of Tofacitinib to M2

[Click to download full resolution via product page](#)

Caption: Metabolic conversion of Tofacitinib to its alcohol metabolite, M2.

Experimental Workflow for M2 Structure Elucidation


Workflow for Tofacitinib M2 Structure Elucidation

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the structure elucidation of a drug metabolite.

JAK-STAT Signaling Pathway Inhibition by Tofacitinib

Tofacitinib's Inhibition of the JAK-STAT Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Tofacitinib inhibits the phosphorylation of STAT proteins by blocking JAKs.

Conclusion

The structure elucidation of Tofacitinib M2, an alcohol metabolite, is a critical step in understanding the overall disposition of Tofacitinib. While it is established as a minor metabolite, its formation via an oxidative decyanation pathway highlights a unique metabolic route. The definitive structural confirmation relies on a combination of in vitro metabolism studies and advanced analytical techniques, including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. Although specific quantitative and detailed spectral data for M2 are not widely published, the established methodologies provide a clear path for its comprehensive characterization in a research and drug development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgrx.org]
- 3. Identification of the metabolites of tofacitinib in liver microsomes by liquid chromatography combined with high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidating the Mechanism of Tofacitinib Oxidative Decyanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational and Experimental Investigation of Antidiabetic Drugs on Tofacitinib Metabolism: Molecular Docking, in vitro, and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Elucidation of Tofacitinib's Alcohol Metabolite (M2): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15589286#structure-elucidation-of-tofacitinib-m2-alcohol-metabolite>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com